Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy-

Lipophilicity Membrane permeability Drug-likeness

Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- (CAS 646040-41-7) is a tri-chlorinated aromatic sulfonamide with the molecular formula C₁₂H₈Cl₃NO₃S and a molecular weight of 352.62 g/mol. The compound features a 3,5-dichloro-4-hydroxybenzenesulfonamide core further N-substituted with a 4-chlorophenyl group, distinguishing it from simpler benzenesulfonamide carbonic anhydrase (CA) inhibitor scaffolds.

Molecular Formula C12H8Cl3NO3S
Molecular Weight 352.6 g/mol
CAS No. 646040-41-7
Cat. No. B12610190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy-
CAS646040-41-7
Molecular FormulaC12H8Cl3NO3S
Molecular Weight352.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl
InChIInChI=1S/C12H8Cl3NO3S/c13-7-1-3-8(4-2-7)16-20(18,19)9-5-10(14)12(17)11(15)6-9/h1-6,16-17H
InChIKeyMKXBGLZDGZQAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 646040-41-7): Procurement-Relevant Identity and Structural Context


Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- (CAS 646040-41-7) is a tri-chlorinated aromatic sulfonamide with the molecular formula C₁₂H₈Cl₃NO₃S and a molecular weight of 352.62 g/mol . The compound features a 3,5-dichloro-4-hydroxybenzenesulfonamide core further N-substituted with a 4-chlorophenyl group, distinguishing it from simpler benzenesulfonamide carbonic anhydrase (CA) inhibitor scaffolds [1]. This compound belongs to a class of sulfonamides recognized for their zinc-binding capacity at the active site of metalloenzymes such as carbonic anhydrases, but the addition of the N-(4-chlorophenyl) tail introduces differentiated physicochemical properties—notably elevated lipophilicity (LogP ≈ 5.31) and increased polar surface area (PSA ≈ 74.78 Ų)—that are relevant to membrane permeability, isoform selectivity, and formulation considerations .

Why Generic Substitution of 3,5-Dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide (646040-41-7) Is Scientifically Unsupported


Within the benzenesulfonamide carbonic anhydrase inhibitor class, substitution pattern critically determines isoform selectivity, inhibitory potency, and off-target liability. The clinically used heterocyclic sulfonamide acetazolamide exhibits Ki values spanning four orders of magnitude (2.5 nM to 200 µM) across 13 mammalian CA isoforms [1], demonstrating that even structurally similar sulfonamides cannot be assumed interchangeable. The target compound, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide, incorporates a unique N-(4-chlorophenyl) substituent that is absent in the well-characterized parent scaffold 3,5-dichloro-4-hydroxybenzenesulfonamide, which itself displays a 1,355-fold Ki range (58 nM–78.6 µM) across the same isoform panel [1]. The N-phenyl substituent markedly alters lipophilicity (LogP ≈ 5.31 vs. ~1.6 for the unsubstituted analog), hydrogen-bond donor/acceptor capacity, and steric bulk around the sulfonamide zinc-binding pharmacophore—each a determinant of target engagement and pharmacokinetic behavior that makes generic analog substitution scientifically unjustified without isoform-specific head-to-head comparison data .

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide (646040-41-7) vs. Closest Analogs


Lipophilicity-Driven Differentiation: LogP Advantage Over the Unsubstituted Parent Scaffold

The target compound exhibits a computed LogP of 5.307, compared to an XLogP3 of approximately 1.6 for the parent scaffold 3,5-dichloro-4-hydroxybenzenesulfonamide, which lacks the N-(4-chlorophenyl) substituent . This 3.3-log-unit increase in lipophilicity is driven by the addition of the chlorophenyl ring and is expected to enhance passive membrane permeability and blood-brain barrier penetration—properties critical for applications targeting intracellular or CNS-expressed carbonic anhydrase isoforms (e.g., CA II, CA VII, CA XIV) [1].

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Polar Surface Area and Hydrogen-Bonding Differentiation vs. Primary Sulfonamide Analogs

The target compound has a topological polar surface area (tPSA) of 74.78 Ų, which is distinct from the primary sulfonamide analog 3,5-dichloro-4-hydroxybenzenesulfonamide (tPSA estimated at ~80.4 Ų for the unsubstituted –SO₂NH₂ motif) . The N-(4-chlorophenyl) substitution converts the primary sulfonamide (–SO₂NH₂) into a secondary sulfonamide (–SO₂NH–Ar), reducing the hydrogen-bond donor count from 2 to 1 (the remaining donor being the phenolic –OH) while retaining the sulfonamide –NH– as a zinc-binding moiety [1]. This altered H-bond profile impacts both target engagement geometry at the CA active site and compliance with oral bioavailability rules (e.g., Lipinski's Rule of 5) [2].

Polar surface area Hydrogen bonding Drug-likeness Oral bioavailability prediction

Regioisomeric Differentiation: 4-Hydroxy vs. 2-Hydroxy Substitution Pattern Impacts on Tautomeric and Binding Properties

The target compound, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide, is the 4-hydroxy regioisomer, in contrast to the commercially available 2-hydroxy analog 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzenesulfonamide (CAS not specified; vendor EVT-7597536) . The para-hydroxy substitution in the target compound positions the phenolic –OH group distal to the sulfonamide zinc-binding moiety, avoiding intramolecular hydrogen bonding between the hydroxyl and sulfonamide groups that can occur in the 2-hydroxy (ortho) isomer. This intramolecular H-bond in the 2-hydroxy isomer can pre-organize the molecule into a conformation that may reduce the availability of the sulfonamide –NH– for zinc coordination [1]. Furthermore, the 4-hydroxy group can participate in tautomeric equilibria (keto-enol) that modulate the electronic properties of the aromatic ring and influence π-stacking interactions within the CA active site, a property not shared by the 2-hydroxy isomer [1].

Regioisomerism Tautomerism Zinc-binding pharmacophore Structure-activity relationship

Molecular Weight Differentiation for CNS Drug-Likeness and Permeability Optimization

With a molecular weight of 352.62 g/mol, the target compound sits below the MW 400 threshold commonly associated with favorable CNS drug-likeness and oral bioavailability, distinguishing it from bulkier benzenesulfonamide derivatives that incorporate heterocyclic or polycyclic N-substituents . Acetazolamide (MW 222.25) is substantially smaller but is a heterocyclic sulfonamide with a fundamentally different chemotype, while many potent CA IX/XII-selective inhibitors exceed MW 400 due to extended tail groups [1]. The target compound's intermediate MW, combined with its high LogP, positions it in a favorable property space for CNS-penetrant CA inhibition (e.g., targeting CA II, CA VII, or CA XIV in neurological contexts) compared to both smaller, less lipophilic primary sulfonamides and larger, impermeant tailed sulfonamides [2].

Molecular weight CNS drug-likeness Blood-brain barrier Lead optimization

Procurement-Relevant Application Scenarios for 3,5-Dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 646040-41-7)


Carbonic Anhydrase Isoform Selectivity Profiling: A Scaffold for CNS-Penetrant CA Inhibitor Development

The target compound's elevated LogP (5.31) and moderate MW (352.62 g/mol) position it as a candidate scaffold for developing brain-penetrant carbonic anhydrase inhibitors targeting neurologically relevant isoforms such as CA II, CA VII, and CA XIV . Unlike acetazolamide (LogP ≈ -0.26), which has limited CNS penetration, the N-(4-chlorophenyl) derivative is predicted to cross the blood-brain barrier, enabling pharmacological intervention in conditions where CNS CA inhibition is therapeutically relevant, including epilepsy, migraine, and cerebral edema [1]. Procurement of this specific compound enables head-to-head isoform selectivity profiling against the parent 3,5-dichloro-4-hydroxybenzenesulfonamide scaffold to quantify the contribution of the N-(4-chlorophenyl) tail to isoform discrimination.

Physicochemical Probe for Structure-Permeability Relationship Studies in the Benzenesulfonamide Class

With a LogP of 5.31, PSA of 74.78 Ų, and 2 H-bond donors, the target compound sits near the boundary of optimal oral and CNS drug-like property space, making it a valuable tool compound for studying the relationship between N-substitution patterns and membrane permeability within the benzenesulfonamide class . Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies comparing this compound with the unsubstituted analog (LogP ~1.6) can quantify the permeability gain conferred by N-phenyl substitution, generating predictive models for future benzenesulfonamide lead optimization programs [1].

Regioisomeric Comparator for Orthogonal Hydroxy-Substitution SAR in Sulfonamide Zinc-Binding Pharmacophores

The 4-hydroxy substitution pattern of the target compound provides a critical regioisomeric control for studies comparing ortho- (2-hydroxy) and para- (4-hydroxy) substitution effects on sulfonamide zinc-binding geometry and CA isoform selectivity . Procuring both the 4-hydroxy target compound and its 2-hydroxy analog (e.g., EVT-7597536 or equivalent) enables paired X-ray crystallography or molecular docking studies to determine whether intramolecular hydrogen bonding in the 2-hydroxy isomer alters the sulfonamide –NH– orientation relative to the catalytic zinc ion, thereby providing structural rationale for isoform selectivity differences [1].

Lead-like Fragment for N-Substituted Benzenesulfonamide Library Synthesis Targeting Non-CA Metalloenzymes

The 3,5-dichloro-4-hydroxy substitution pattern on the benzene ring is a pharmacophore motif present in inhibitors of multiple metalloenzymes beyond carbonic anhydrases, including aldose reductase and certain matrix metalloproteinases . The N-(4-chlorophenyl) group provides a synthetic handle for further derivatization (e.g., via nucleophilic aromatic substitution or transition metal-catalyzed coupling), enabling the construction of focused compound libraries that explore chemical space around the sulfonamide nitrogen while retaining the 3,5-dichloro-4-hydroxybenzene core that is associated with nanomolar enzyme inhibition in related chemotypes [1]. Procuring this specific compound as a key intermediate supports medicinal chemistry campaigns targeting a broader range of zinc-dependent enzymes.

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